molecular formula C18H18O5 B566003 Ethyl (2'-Hydroxy-3'-benzyloxybenzoyl)acetate CAS No. 1796932-84-7

Ethyl (2'-Hydroxy-3'-benzyloxybenzoyl)acetate

Cat. No.: B566003
CAS No.: 1796932-84-7
M. Wt: 314.337
InChI Key: XKQSPRURVDKOAA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2’-Hydroxy-3’-benzyloxybenzoyl)acetate typically involves the esterification of 2’-Hydroxy-3’-benzyloxybenzoic acid with ethyl acetate. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of Ethyl (2’-Hydroxy-3’-benzyloxybenzoyl)acetate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale chromatography or distillation techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2’-Hydroxy-3’-benzyloxybenzoyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl (2’-Hydroxy-3’-benzyloxybenzoyl)acetate is widely used in scientific research, particularly in the following fields:

Mechanism of Action

The mechanism of action of Ethyl (2’-Hydroxy-3’-benzyloxybenzoyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and benzyloxy groups play a crucial role in binding to these targets, thereby modulating their activity. The ester group can undergo hydrolysis to release the active form of the compound, which then exerts its effects through various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2’-Hydroxy-3’-benzyloxybenzoyl)acetate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydroxy and benzyloxy groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl (2'-Hydroxy-3'-benzyloxybenzoyl)acetate involves the condensation of ethyl acetoacetate with 2'-hydroxy-3'-benzyloxybenzophenone, followed by the deprotection of the benzyl ether group to yield the final product.", "Starting Materials": [ "Ethyl acetoacetate", "2'-hydroxy-3'-benzyloxybenzophenone", "Sodium ethoxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol" ], "Reaction": [ "Step 1: Dissolve ethyl acetoacetate in dry ethyl acetate and add sodium ethoxide. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add 2'-hydroxy-3'-benzyloxybenzophenone to the reaction mixture and stir for an additional 2 hours at room temperature.", "Step 3: Quench the reaction by adding hydrochloric acid and stirring for 10 minutes. Extract the product with ethyl acetate and wash with sodium bicarbonate solution.", "Step 4: Dry the organic layer over sodium sulfate and concentrate the solution to yield a crude product.", "Step 5: Deprotect the benzyl ether group by stirring the crude product in methanol with hydrochloric acid for 2 hours at room temperature.", "Step 6: Concentrate the solution and purify the product by column chromatography to yield Ethyl (2'-Hydroxy-3'-benzyloxybenzoyl)acetate." ] }

CAS No.

1796932-84-7

Molecular Formula

C18H18O5

Molecular Weight

314.337

IUPAC Name

ethyl 3-(2-hydroxy-3-phenylmethoxyphenyl)-3-oxopropanoate

InChI

InChI=1S/C18H18O5/c1-2-22-17(20)11-15(19)14-9-6-10-16(18(14)21)23-12-13-7-4-3-5-8-13/h3-10,21H,2,11-12H2,1H3

InChI Key

XKQSPRURVDKOAA-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)C1=C(C(=CC=C1)OCC2=CC=CC=C2)O

Synonyms

2-Hydroxy-β-oxo-3-(phenylmethoxy)benzenepropanoic Acid Ethyl Ester

Origin of Product

United States

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